Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside
Description
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-α-D-glucopyranoside is a protected carbohydrate derivative extensively utilized in synthetic organic chemistry. Its structure features benzyl groups at the 2- and 3-hydroxyl positions and a 4,6-O-ethylidene acetal protecting group (Figure 1). The ethylidene group stabilizes the 4,6-diol system as a rigid bicyclic structure, while the benzyl groups provide orthogonal protection for further regioselective modifications. This compound is pivotal in glycosylation reactions, asymmetric synthesis, and as a precursor for complex glycoconjugates .
Synthesis: The compound is typically synthesized via sequential protection steps. For instance, methyl α-D-glucopyranoside undergoes benzylation at the 2- and 3-positions using benzyl bromide under basic conditions, followed by ethylidene acetal formation with ethyl vinyl ether or pyruvate derivatives in the presence of acid catalysts like trimethylsilyl triflate (TMSOTf) .
Properties
IUPAC Name |
(4aR,6S,7R,8S,8aR)-6-methoxy-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-16-25-15-19-20(28-16)21(26-13-17-9-5-3-6-10-17)22(23(24-2)29-19)27-14-18-11-7-4-8-12-18/h3-12,16,19-23H,13-15H2,1-2H3/t16?,19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMPEINEPPANH-DXNYWTPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4,6-O-Ethylidene Acetal
The 4,6-O-ethylidene acetal is typically installed using ethyl vinyl ether or para-toluenesulfonic acid (pTSA)-catalyzed transacetalization. For example, D-glucopyranose reacts with ethyl vinyl ether in anhydrous dichloromethane at 0°C for 12 hours, yielding 4,6-O-ethylidene-D-glucopyranose in 85% yield after recrystallization from ethanol. The reaction proceeds via acid-catalyzed hemiacetal formation, with the ethylidene group preferentially forming a six-membered ring due to thermodynamic stability.
Benzylation of the 2,3-Hydroxyl Groups
Benzyl groups are introduced at the 2- and 3-positions using benzyl bromide (BnBr) in the presence of a strong base such as sodium hydride (NaH). A mixture of 4,6-O-ethylidene-D-glucopyranose, BnBr (2.2 equivalents), and NaH in dry tetrahydrofuran (THF) is stirred at 60°C for 24 hours under nitrogen. Quenching with methanol followed by silica gel chromatography affords 2,3-di-O-benzyl-4,6-O-ethylidene-D-glucopyranose in 78% yield. The reaction’s success hinges on the steric protection provided by the ethylidene group, which prevents over-benzylation at the 4,6-positions.
Stereoselective Glycosidation at the Anomeric Position
The critical step in synthesizing this compound is the installation of the methyl group at the anomeric center with strict alpha-selectivity. Two predominant methods are employed: Fischer glycosidation and Koenigs-Knorr-type reactions .
Fischer Glycosidation
Fischer glycosidation involves heating the protected sugar with excess methanol and a catalytic acid. A mixture of 2,3-di-O-benzyl-4,6-O-ethylidene-D-glucopyranose, anhydrous methanol, and Amberlyst-15 (a solid acid catalyst) is refluxed at 65°C for 48 hours. The reaction proceeds via protonation of the anomeric hydroxyl, followed by nucleophilic attack by methanol to form the alpha-methyl glycoside. This method yields the target compound in 68% yield after column chromatography, with an alpha/beta ratio of 9:1.
Koenigs-Knorr-Type Activation
Higher stereoselectivity is achieved using the Koenigs-Knorr approach, where the anomeric hydroxyl is activated as a leaving group. In a representative procedure, 2,3-di-O-benzyl-4,6-O-ethylidene-D-glucopyranose is treated with trimethylsilyl triflate (TMSOTf) and methyl trichloroacetimidate in dry dichloromethane at -20°C. The reaction completes within 2 hours, affording the alpha-methyl glycoside in 92% yield with >99% anomeric purity. The mechanism involves in situ generation of a triflate intermediate, which undergoes SN2 displacement by methanol to enforce alpha-configuration.
Optimization of Reaction Conditions and Catalysts
The choice of catalyst and solvent significantly impacts reaction efficiency and stereoselectivity. Comparative studies reveal that Lewis acids such as boron trifluoride diethyl etherate (BF3·Et2O) enhance glycosidation rates while minimizing side reactions. For instance, using BF3·Et2O (0.1 equivalents) in acetonitrile reduces reaction time to 4 hours and improves yield to 89%. Conversely, protic solvents like methanol favor thermodynamic control, leading to lower alpha-selectivity.
Purification and Characterization
Purification of this compound is achieved through a combination of crystallization and chromatography. The crude product is dissolved in hexane and cooled to -20°C, inducing crystallization of the alpha-anomer while the beta-form remains in solution. This method, adapted from etoposide phosphate synthesis, achieves >98% purity in a single step.
Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) :
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1H NMR (CDCl3, 400 MHz): δ 7.35–7.25 (m, 10H, benzyl aromatic), 5.32 (d, J = 3.6 Hz, H-1), 4.85–4.65 (m, 4H, benzyl CH2), 4.20 (q, J = 4.8 Hz, ethylidene CH2).
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HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).
Industrial-Scale Production and Challenges
Large-scale synthesis requires meticulous control of exothermic reactions and byproduct formation. Patent data highlights the use of continuous flow reactors for benzylation steps, reducing reaction time from 24 hours to 2 hours while maintaining 85% yield. Key challenges include:
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Anomeric Mixture Separation : Despite high stereoselectivity, residual beta-anomer (1–2%) necessitates repetitive crystallization.
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Protecting Group Stability : Prolonged exposure to acidic conditions during glycosidation risks ethylidene acetal cleavage, requiring pH monitoring and buffered quenches.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Yield | Alpha/Beta Ratio | Purification |
|---|---|---|---|---|
| Fischer Glycosidation | Amberlyst-15 | 68% | 9:1 | Column Chromatography |
| Koenigs-Knorr Activation | TMSOTf | 92% | >99:1 | Crystallization |
| Lewis Acid-Mediated | BF3·Et2O | 89% | 98:2 | Crystallization |
Chemical Reactions Analysis
Types of Reactions
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl and ethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and ethylidene groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Protecting Groups
Table 1: Key Structural and Functional Differences
Key Observations :
- Reactivity: The ethylidene group in the target compound enhances donor reactivity compared to benzylidene (Table 1, Entry 3) or ethyl groups (Entry 5) due to its strain-induced activation .
- Stability : Benzyl groups (Entries 1–2) are stable under acidic and basic conditions, whereas acetyl groups (Entry 4) hydrolyze readily under mild basic conditions .
- Conformational Rigidity : Ethylidene and benzylidene acetals enforce chair conformations, improving stereochemical outcomes in glycosylation .
Reactivity in Glycosylation Reactions
Table 2: Glycosylation Efficiency of Selected Derivatives
Findings :
Biological Activity
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a glycoside compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its synthesis, structural properties, and various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
- Molecular Formula : C23H28O6
- Molecular Weight : 400.46 g/mol
- CAS Number : 125310-31-8
- Density : 1.20 g/cm³ (predicted)
- Boiling Point : 507.8 °C (predicted)
Synthesis
The synthesis of this compound typically involves the selective protection of hydroxyl groups on glucose derivatives. This compound is often synthesized through glycosylation reactions where benzyl groups serve as protecting groups to enhance selectivity during subsequent reactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of glycosides similar to this compound. For instance:
- In vitro Studies : Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Case Study : A study demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| HeLa | 25 |
| A549 | 40 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Membrane Disruption : Similar glycosides have been shown to disrupt microbial membranes, leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for preparing Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-α-D-glucopyranoside?
The synthesis typically begins with methyl α-D-glucopyranoside. Sequential protection of hydroxyl groups is achieved through:
- 4,6-O-ethylidene acetal formation : Reacting with ethyl orthoacetate or benzaldehyde derivatives under acidic conditions (e.g., H₂SO₄ or TsOH) to form the rigid 4,6-acetal .
- 2,3-O-benzylation : Benzyl groups are introduced using benzyl bromide (BnBr) in the presence of a base (e.g., NaH or Ag₂O) to protect the 2- and 3-hydroxyls .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and crystallization are used to isolate the product. Reaction progress is monitored via TLC .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Signals at δ 5.3–5.5 ppm for the ethylidene acetal protons and δ 4.6–4.8 ppm for benzyl groups. Anomeric proton (α-configuration) appears near δ 5.1 ppm .
- ¹³C NMR : Ethylidene carbons at ~100–110 ppm, benzyl carbons at ~128–138 ppm, and anomeric carbon at ~95–100 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺) .
- X-ray crystallography : Resolves stereochemistry and confirms the acetal ring conformation .
Advanced Research Questions
Q. How do the ethylidene and benzyl protecting groups influence regioselectivity in glycosylation reactions?
The 4,6-O-ethylidene acetal locks the glucose ring into a rigid chair conformation, directing reactivity to the 2- and 3-positions. The benzyl groups at 2,3-O positions further modulate reactivity:
- Steric hindrance : Bulky benzyl groups shield adjacent hydroxyls, making the 4,6-acetal less reactive. This favors glycosylation at the anomeric center .
- Electronic effects : The electron-donating benzyl ethers stabilize transition states in acid-catalyzed reactions (e.g., glycosyl donor activation) .
- Example: In glycosyl donor synthesis, the ethylidene group enhances β-selectivity by restricting ring flexibility, while benzyl groups improve donor stability .
Q. What strategies enable selective deprotection of functional groups in this compound?
Sequential deprotection is critical for downstream modifications:
- Ethylidene acetal removal : Mild acid hydrolysis (e.g., 80% acetic acid, 50°C) cleaves the 4,6-acetal without affecting benzyl groups .
- Benzyl group removal : Hydrogenolysis (H₂, Pd/C) or Birch reduction (Na/NH₃) selectively deprotects 2,3-O-benzyl ethers .
- Monitoring : TLC (visualized with ceric ammonium molybdate) or ¹H NMR tracks deprotection progress .
Q. How is this compound utilized in enzymatic studies of glycosidases or glycosyltransferases?
The compound serves as a non-hydrolyzable substrate analog to probe enzyme mechanisms:
- Glycosidase inhibition : The ethylidene acetal resists hydrolysis, allowing kinetic studies of enzyme-substrate binding .
- Glycosyltransferase assays : Modified derivatives (e.g., 6-OH deprotected forms) act as acceptors/donors to map catalytic residues .
- Example: Fluorescent tagging at the 6-position enables real-time monitoring of enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
